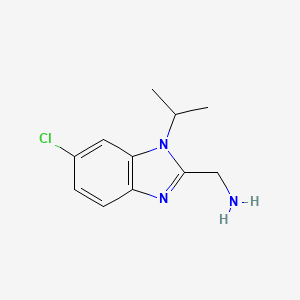

(6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine

Description

(6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine is a benzimidazole derivative characterized by a chloro substituent at position 6 of the benzimidazole core, a propan-2-yl (isopropyl) group at position 1, and a methanamine (-CH₂NH₂) group at position 2. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery. Benzimidazole derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects, often modulated by substituent patterns on the heterocyclic ring .

The methanamine moiety provides a primary amine functional group, enabling hydrogen bonding and salt formation (e.g., dihydrochloride derivatives), which can enhance solubility and bioavailability .

Properties

IUPAC Name |

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13/h3-5,7H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAYLPOFJSZSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine typically involves the reaction of 6-chloro-1-propan-2-ylbenzimidazole with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

(6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine , the following table compares its structural features and properties with analogous benzimidazole derivatives:

| Compound Name | Substituents | Solubility | Reported Biological Activities | Key Differentiators |

|---|---|---|---|---|

| (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine | - 6-Cl, 1-propan-2-yl, 2-CH₂NH₂ | Moderate (free base); Enhanced as dihydrochloride | Antimicrobial, anticancer (predicted) | Unique chloro-isopropyl-methanamine combination; optimized lipophilicity and solubility |

| (5,6-Dimethyl-1H-benzimidazol-2-yl)methanamine | - 5,6-dimethyl, 2-CH₂NH₂ | Low | Antifungal, enzyme inhibition | Methyl groups reduce electronic effects compared to chloro; lower metabolic stability |

| [1-(propan-2-yl)-1H-benzimidazol-6-yl]methanamine dihydrochloride | - 6-H, 1-propan-2-yl, 2-CH₂NH₂ (dihydrochloride salt) | High | Neuroprotective, antimicrobial | Lack of chloro substituent; dihydrochloride form improves aqueous solubility |

| 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanamine | - 5,6-dimethyl, 2-CH₂CH₂NH₂ | Moderate | Anticancer, anti-inflammatory | Ethylamine chain extends binding interactions; dimethyl groups limit steric hindrance |

| (5,6-Dichloro-1H-benzimidazol-2-yl)methanamine | - 5,6-diCl, 2-CH₂NH₂ | Low | Antiparasitic, antiviral | Dual chloro substituents increase electronegativity; may reduce selectivity |

Key Findings from Comparative Analysis:

Substituent Effects: Chloro vs. Methyl: Chloro groups (electron-withdrawing) enhance electrophilic reactivity and target binding compared to methyl (electron-donating) groups. For example, the 6-Cl substituent in the target compound may improve interactions with hydrophobic enzyme pockets, whereas dimethyl analogs (e.g., 5,6-dimethyl derivatives) exhibit reduced potency in antimicrobial assays .

Amine Functionalization :

- Methanamine (-CH₂NH₂) provides a compact primary amine for salt formation (e.g., dihydrochloride), enhancing solubility. Ethylamine (-CH₂CH₂NH₂) derivatives (e.g., 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine) show extended binding but lower solubility due to increased hydrophobicity .

Biological Activity Trends: Antimicrobial Activity: Dihydrochloride salts (e.g., [1-(propan-2-yl)-1H-benzimidazol-6-yl]methanamine dihydrochloride) demonstrate superior efficacy against Gram-positive bacteria compared to free bases, likely due to improved cellular uptake . Anticancer Potential: Chloro-substituted benzimidazoles (e.g., the target compound and 5,6-dichloro analogs) show promising inhibition of cancer cell proliferation, possibly through topoisomerase II inhibition .

Biological Activity

(6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine is C11H14ClN3. Its structure features a benzimidazole ring substituted with a chloro group and a propan-2-yl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their quorum sensing mechanisms. This disruption prevents biofilm formation and the expression of virulence factors in pathogens such as Pseudomonas aeruginosa .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of intrinsic pathways. For instance, in vitro tests on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced cell death .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Reduces proliferation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine has been reported to exhibit anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in experimental models .

The biological activity of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine can be attributed to several mechanisms:

- Quorum Sensing Inhibition : By interfering with bacterial communication systems, it reduces the expression of genes responsible for virulence.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : It alters the signaling pathways involved in inflammation, leading to decreased cytokine production.

Case Studies

Several studies have highlighted the efficacy of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine:

- Study on Bacterial Infections : A study demonstrated that treatment with this compound reduced biofilm formation by 70% in Pseudomonas aeruginosa cultures compared to untreated controls .

- Cancer Cell Line Research : In experiments involving MCF-7 cells, the compound showed a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM, indicating potent anticancer activity .

- Inflammatory Response Modulation : In a mouse model of inflammation, administration of (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine led to a significant reduction in TNF-alpha levels, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for (6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine?

Methodological Answer:

- Cyclization of o-phenylenediamines : A green chemistry approach involves cyclizing o-phenylenediamine derivatives using CO₂ and H₂ under mild conditions (120°C, 24h), yielding benzimidazole scaffolds with ~85% efficiency .

- Mannich Reaction : For functionalization, Mannich reactions with formaldehyde and secondary amines under basic conditions (pH 8, room temperature) can introduce the methanamine group. This method requires careful control of stoichiometry to avoid over-alkylation .

- Purification : Post-synthesis, column chromatography with gradient elution (e.g., DCM/hexane) and recrystallization in polar/non-polar solvent mixtures are recommended to isolate high-purity products .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure refinement. For example, SHELXL is robust for small-molecule crystallography, even with twinned or high-resolution data .

- Spectroscopy : Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals caused by the benzimidazole ring and propan-2-yl substituent. Assign peaks using substituent-induced chemical shift databases .

Q. What solvent systems are suitable for recrystallizing this compound?

Methodological Answer:

Q. How can impurities in the final product be identified and quantified?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid). Compare retention times and mass spectra against reference standards (e.g., EP impurity profiles for benzodiazepine analogs) .

- Limit Tests : Implement EP/USP guidelines for residual solvents (e.g., DMF, THF) using headspace GC-MS .

Q. What safety precautions are critical during synthesis?

Methodological Answer:

- Handling Chlorinated Intermediates : Use inert atmospheres (N₂/Ar) for reactions involving chloro-substituted precursors to suppress side reactions.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Contaminated clothing must be removed immediately, and affected skin washed with soap .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

Methodological Answer:

- Factorial Design : Screen variables (temperature, catalyst loading, reaction time) using a 2³ factorial matrix. For example, optimize the cyclization step by varying H₂ pressure (1–5 atm) and CO₂ flow rates (10–50 mL/min). Analyze responses (yield, purity) via ANOVA .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables. A case study on peptide synthesis achieved 20% yield improvement using RSM .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16). For NMR, simulate spectra using ACD/Labs or MestReNova to validate assignments .

- Dynamic Effects : Consider conformational flexibility of the propan-2-yl group, which may cause discrepancies between solid-state (XRD) and solution (NMR) data .

Q. What strategies mitigate regioselectivity challenges during functionalization?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the methanamine nitrogen) to steer electrophilic substitution to the 6-chloro position .

- Metal Catalysis : Use Pd-catalyzed C-H activation for selective modification. Aryl halide coupling partners can target specific positions on the benzimidazole ring .

Q. How can computational methods predict biological activity or reactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The methanamine group’s basicity may favor hydrogen bonding in active sites .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro substituent may enhance electron-withdrawing effects, altering reactivity .

Q. How to address stability issues in long-term storage?

Methodological Answer:

- Lyophilization : For hygroscopic samples, lyophilize in the presence of cryoprotectants (e.g., trehalose) and store under vacuum at -20°C.

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation pathways (e.g., hydrolysis of the benzimidazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.